5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a bromine atom, an oxoindoline moiety, and a thioxothiazolidinone ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-2-oxo-1-propylindoline-3-carbaldehyde with 2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates, improve yields, and reduce the overall production time.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, indoline derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-2-iminothiazolidin-4-one: A closely related compound with similar structural features and applications.
N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides: Compounds with similar biological activities, particularly in anticancer research.
Uniqueness
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one stands out due to its unique combination of a bromine atom, an oxoindoline moiety, and a thioxothiazolidinone ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
617696-15-8 |
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Molecular Formula |
C14H11BrN2O2S2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-2-5-17-9-4-3-7(15)6-8(9)10(13(17)19)11-12(18)16-14(20)21-11/h3-4,6H,2,5H2,1H3,(H,16,18,20)/b11-10- |
InChI Key |
IKFKQALZHYBOLH-KHPPLWFESA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)NC(=S)S3)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=S)S3)C1=O |
Origin of Product |
United States |
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